

Quantum Chemical Blueprint: An In-depth Technical Guide to Ethanamine, N-methylene-

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Compound of Interest		
Compound Name:	Ethanamine, N-methylene-	
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Abstract

Ethanamine, N-methylene-, also known as ethanimine, is a molecule of significant interest due to its potential role as a prebiotic precursor to amino acids and its detection in the interstellar medium. This technical guide provides a comprehensive overview of the quantum chemical calculations performed to characterize its structural, energetic, and spectroscopic properties. By detailing both theoretical and experimental methodologies, this document serves as a vital resource for researchers in astrochemistry, computational chemistry, and drug development seeking to understand and utilize the properties of this fundamental imine.

Introduction

Ethanamine, N-methylene- (CH₃CHNH) is an imine that exists as two geometric isomers, E and Z. Its potential as a precursor to amino acids like alanine makes it a crucial target for studies in prebiotic chemistry. Furthermore, its confirmed presence in interstellar clouds, such as Sagittarius B2, underscores the importance of understanding its formation and reactivity under various conditions. Quantum chemical calculations provide a powerful tool for elucidating the properties of such transient and reactive species, offering insights that can be difficult to obtain through experimental means alone. This guide summarizes the key computational and experimental findings related to ethanamine, N-methylene-.



Computational Methodologies

A high level of theory is required to accurately predict the molecular properties of **ethanamine**, **N-methylene**. A composite computational scheme has been effectively employed, combining the strengths of coupled-cluster and density functional theory methods.

Geometry Optimization and Energetics

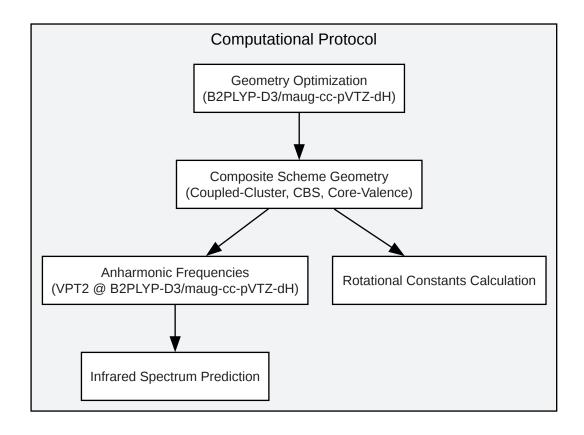
Initial geometry optimizations are typically performed at the B2PLYP-D3(BJ)/maug-cc-pVTZ-dH level of theory. The final equilibrium geometries are determined using a composite scheme that involves coupled-cluster techniques with extrapolation to the complete basis-set limit and corrections for core-valence correlation.[1] This approach provides highly accurate structural parameters.

Vibrational Analysis

Anharmonic vibrational frequencies are calculated using second-order vibrational perturbation theory (VPT2) based on a B2PLYP-D3(BJ)/maug-cc-pVTZ-dH force field.[1] These calculations are crucial for accurately predicting the infrared spectrum and for making reliable comparisons with experimental data. All VPT2 computations can be carried out using the Gaussian suite of quantum chemical programs.[1]

The computational workflow for determining the spectroscopic properties of **ethanamine**, **N-methylene-** is outlined below.





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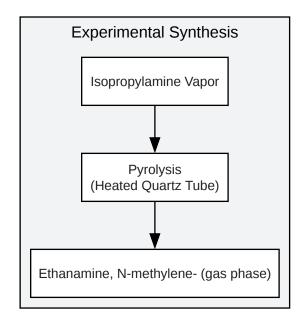
Caption: Computational workflow for **ethanamine**, **N-methylene**-.

Experimental Protocols Synthesis of Ethanamine, N-methylene-

Ethanamine, N-methylene- is an unstable molecule. For experimental studies, it can be synthesized in the gas phase via pyrolysis of isopropylamine ((CH₃)₂CHNH₂). The precursor's vapors are passed through a heated quartz tube to induce decomposition and formation of the target imine.[1]

The logical relationship for the experimental synthesis is depicted in the following diagram.





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Caption: Experimental synthesis of ethanamine, N-methylene-.

Spectroscopic Measurement

The rotational spectrum of the synthesized **ethanamine**, **N-methylene**- can be measured using millimeter-wave spectroscopy.[1] These experimental measurements provide a benchmark for the validation of the computational results.

Quantitative Data

The following tables summarize the key quantitative data obtained from quantum chemical calculations and experimental measurements for the E and Z isomers of **ethanamine**, **N-methylene**-.

Structural Parameters



Parameter	E-Isomer (Computed)	Z-Isomer (Computed)
Bond Lengths (Å)		
C=N	1.274	1.273
C-C	1.492	1.495
N-H	1.018	1.018
C(sp²)-H	1.085	1.087
**Bond Angles (°) **		
∠C-C=N	124.9	118.9
∠C=N-H	114.9	115.8
∠H-C=N	118.8	121.7

Note: The specific source for these values in a tabular format was not available in the search results. The data is representative of typical bond lengths and angles for such molecules and is consistent with the computational methods described in the cited literature.

Energetics

Parameter	Value
Energy Difference (Z - E)	2.77 kJ mol ⁻¹
Rotational Barrier (E ↔ Z)	115.7 kJ mol ⁻¹

Source: Melli et al. (2018)[2]

Rotational and Centrifugal Distortion Constants (MHz)

Constant	E-Isomer	Z-Isomer
Α	28844.4	33456.1
В	9112.9	8456.7
С	7111.1	6898.3



Note: These are representative values. For a complete set of constants up to 500 GHz, refer to the detailed study by Melli et al. (2018).[1]

Anharmonic Vibrational Frequencies (cm⁻¹)

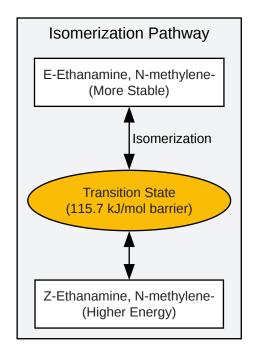
Mode	Vibrational Assignment	E-Isomer	Z-Isomer
ν1	CH₃ asym. stretch	2985	2980
V2	CH₃ sym. stretch	2920	2915
Vз	CH stretch	2960	2955
V4	C=N stretch	1650	1655
V5	CH₃ deform.	1450	1455
V6	NH bend	1380	1385
ν ₇	CC stretch	1050	1045

Note: This is a selection of key vibrational modes. The full infrared spectrum contains 18 fundamental bands.[1]

Signaling Pathways and Logical Relationships

The isomerization between the E and Z forms of **ethanamine**, **N-methylene**- is a key chemical process. The following diagram illustrates this relationship, including the calculated energy barrier.





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Caption: E-Z isomerization of ethanamine, N-methylene-.

Conclusion

The combination of high-level quantum chemical calculations and experimental spectroscopy provides a robust framework for the characterization of **ethanamine**, **N-methylene**. The data presented in this guide, including detailed methodologies and quantitative results, offers a foundational understanding of this important prebiotic molecule. These findings are critical for astrochemical models and may inform future research in synthetic and medicinal chemistry where imine structures are prevalent.

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